4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride
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Overview
Description
Amicoumacin A is a natural product belonging to the dihydroisocoumarin class of compounds. It is primarily produced by certain Gram-positive bacteria, including Bacillus and Nocardia species . Amicoumacin A exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amicoumacin A is synthesized through a nonribosomal peptide-polyketide hybrid biosynthetic pathway . The synthesis involves the formation of a dihydroisocoumarin unit linked via an amide bond to an unusual amino acid segment . The biosynthetic pathway includes several enzymatic steps, such as acetylation, which can be validated through in vitro protein biochemical studies .
Industrial Production Methods
Industrial production of Amicoumacin A typically involves the cultivation of bacteria that naturally produce the compound. For example, Bacillus subtilis can be cultured in a medium designed to mimic the amino acid content of waxmoth larval circulatory fluid, leading to the production of Amicoumacin A . The compound can then be isolated and purified using techniques such as 2D-NMR, HR-ESI-QTOF-MS, and tandem MS .
Chemical Reactions Analysis
Types of Reactions
Amicoumacin A undergoes various chemical reactions, including acetylation and peptide bond formation . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving Amicoumacin A include acetyl-CoA for acetylation and various enzymes for peptide bond formation . The reactions are typically carried out at temperatures ranging from 12°C to 25°C .
Major Products Formed
The major products formed from the reactions involving Amicoumacin A include N-acetyl-amicoumacins, which lack antibacterial activity . These products can be analyzed using ribosomal structural analyses to understand their impact on the compound’s mode of action .
Scientific Research Applications
Amicoumacin A has a wide range of scientific research applications:
Mechanism of Action
Amicoumacin A exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . The compound binds to the ribosome near the E-site codon of mRNA, stabilizing the mRNA without clashing with it . This unique mode of translation inhibition reduces the rate of functional canonical 70S initiation complex formation and promotes the formation of erroneous 30S initiation complexes . Additionally, Amicoumacin A decreases the activity of translating ribosomes, leading to a progressive reduction in polypeptide synthesis .
Comparison with Similar Compounds
Amicoumacin A is part of a larger group of bacterial dihydroisocoumarin natural products. Similar compounds include:
Xenocoumacin: Produced by Xenorhabdus nematophila, it shares structural similarities with Amicoumacin A but has different biological activities.
Amicoumacin A is unique due to its multifaceted mechanism of action and its ability to stabilize mRNA during translation inhibition .
Properties
IUPAC Name |
4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O7.ClH/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14;/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLXZXEGHYDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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